molecular formula C13H20ClNO B1390690 Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride CAS No. 1185300-49-5

Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride

Cat. No. B1390690
M. Wt: 241.76 g/mol
InChI Key: JXFPCPFVNSYHEE-UHFFFAOYSA-N
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Description

“Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride” is a complex organic compound. It likely contains a cyclopentyl group (a five-membered carbon ring), a 3-methoxybenzyl group (a benzyl group with a methoxy group at the 3rd position), and an amine group (NH2), all connected in some way .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using techniques such as the Williamson Ether Synthesis . This involves the deprotonation of an alcohol and subsequent reaction with a benzyl bromide .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride has been utilized in the synthesis of various compounds. For instance, Nnamonu, Agwada, and Nwadinigwe (2013) demonstrated its use in the production of N-benzyl derivatives and tetrahydroquinolines through an uncatalyzed amine exchange reaction and ring closure processes (Nnamonu, Agwada, & Nwadinigwe, 2013). Similarly, Georgiadis (1976) explored its application in generating amine adducts with antimicrobial and anticoccidial activities (Georgiadis, 1976).

Medicinal Chemistry and Pharmacology

  • In medicinal chemistry, this compound has been used in the synthesis of various pharmacologically active molecules. For example, Jarboe et al. (1978) synthesized a derivative that acts as a peripheral dopamine blocking agent (Jarboe, Lipson, Bannon, & Dunnigan, 1978). Moreover, Shi et al. (2015) developed a manufacturing process for a benzylated chloropurine compound, highlighting the role of this compound in pharmaceutical synthesis (Shi, Chang, Grohmann, Kiesman, & Kwok, 2015).

Organic Chemistry and Catalysis

  • The compound is also significant in organic chemistry and catalysis. Gadosy, Boyd, and Tee (2000) investigated its role in the catalysis of ester aminolysis (Gadosy, Boyd, & Tee, 2000). Additionally, Sakai, Ridder, and Hartwig (2006) employed it in the synthesis of tropene derivatives, demonstrating its utility in palladium-catalyzed hydroamination (Sakai, Ridder, & Hartwig, 2006).

Safety And Hazards

The safety data sheet for a similar compound, 4-Hydroxy-3-methoxybenzyl alcohol, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]cyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-8-4-5-11(9-13)10-14-12-6-2-3-7-12;/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFPCPFVNSYHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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